1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt is a complex organic compound with significant applications in various scientific fields. This compound belongs to the class of perfluoroalkylated substances (PFAS), which are known for their unique chemical properties and environmental persistence. The compound's structure incorporates a tridecafluorooctyl sulfonyl group, contributing to its hydrophobic characteristics and potential uses in surface chemistry and materials science.
1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt is classified as a quaternary ammonium compound due to the presence of a positively charged nitrogen atom. It is also categorized as a PFAS due to its fluorinated carbon chain.
The synthesis of this compound typically involves multi-step organic reactions that integrate fluorinated alkyl chains with amine functionalities. The exact synthetic pathway may vary depending on the desired purity and yield but generally includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity levels. Reactions are often conducted in inert atmospheres to prevent unwanted side reactions due to moisture or oxygen.
The molecular structure can be depicted using various representations such as SMILES and InChI formats:
C[N+](C)(CCCNS(=O)(=O)CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)CC(=O)[O-]
InChI=1S/C15H19F13N2O4S/c1-30(2,8-9(31)32)6-3-5-29-35(33,34)7-4-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h29H,3-8H2,1-2H3
These representations highlight the complex arrangement of atoms within the molecule.
The compound has a high degree of fluorination with thirteen fluorine atoms contributing to its unique properties. The presence of both hydrophilic (carboxyethyl group) and hydrophobic (tridecafluorooctyl group) components allows for interesting interactions in various environments.
The chemical behavior of 1-Propanaminium can be characterized by its ability to undergo various reactions typical for quaternary ammonium compounds:
Reactions involving this compound often require specific conditions such as controlled temperatures and pH levels to avoid degradation or unwanted byproducts.
The mechanism of action for 1-Propanaminium involves its interaction with biological membranes or surfaces due to its amphiphilic nature:
Studies indicate that compounds like this can affect cell membranes' integrity and permeability due to their surfactant properties.
Relevant data includes its melting point (not specified), boiling point (not specified), and solubility characteristics which are crucial for practical applications.
1-Propanaminium has several applications in scientific research and industry:
This compound's unique structure makes it a candidate for further research into safer alternatives or remediation strategies related to PFAS contamination.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0